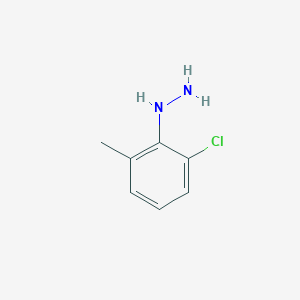

(2-Chloro-6-methylphenyl)hydrazine

Description

Historical Context and Evolution of Arylhydrazine Chemistry

The journey of arylhydrazine chemistry began in 1875 with Emil Fischer's pioneering work on phenylhydrazine (B124118). wikipedia.org His initial investigations into the reactions of this compound, particularly the famed Fischer indole (B1671886) synthesis discovered in 1883, unlocked a new chapter in heterocyclic chemistry. wikipedia.orgbyjus.com This reaction, which allows for the synthesis of the indole ring system from a phenylhydrazine and a carbonyl compound, remains one of the most important and widely used methods for preparing this crucial structural motif found in countless natural products and pharmaceuticals. wikipedia.orgtaylorandfrancis.com Over the decades, the scope of arylhydrazine chemistry has expanded dramatically, with researchers developing new synthetic methods and uncovering novel applications for these versatile compounds. acs.org

Fundamental Importance of Arylhydrazines as Versatile Chemical Building Blocks

Arylhydrazines are highly valued in organic synthesis due to their ability to participate in a wide range of chemical transformations. They serve as key precursors for the synthesis of various biologically active heterocyclic compounds, including indoles, pyrazoles, and pyridazines. nih.govresearchgate.net Their utility extends beyond cyclization reactions; they can also function as arylating agents in cross-coupling reactions, providing a more environmentally friendly alternative to traditional methods. nih.gov The reactivity of the hydrazine (B178648) moiety, coupled with the diverse functionalities that can be incorporated into the aromatic ring, makes arylhydrazines powerful and adaptable building blocks for creating molecular complexity.

Specific Research Significance of Ortho-Substituted Phenylhydrazine Derivatives

The strategic placement of substituents at the ortho position of the phenylhydrazine ring introduces specific steric and electronic effects that can profoundly influence the course and outcome of chemical reactions. This ortho-substitution is a key strategy for controlling regioselectivity in reactions like the Fischer indole synthesis, directing the cyclization to a specific position. nih.gov Furthermore, the presence of ortho substituents can lead to the formation of unique and often more potent biologically active molecules. The steric hindrance provided by these groups can also be exploited to direct C-H activation reactions to other positions on the aromatic ring, opening up new avenues for molecular functionalization. researchgate.net

Scope and Objectives of Research on (2-Chloro-6-methylphenyl)hydrazine

This compound, with its distinct ortho-substitution pattern of a chloro and a methyl group, is a compound of significant interest in contemporary chemical research. This specific substitution pattern influences its reactivity and makes it a valuable precursor for the synthesis of targeted molecules, particularly in the field of medicinal chemistry. Research on this compound focuses on its application in the synthesis of complex heterocyclic structures, such as those found in kinase inhibitors with potential anticancer activity. nih.gov The objective of studying this compound is to explore its synthetic utility, understand how its unique structure dictates reaction outcomes, and ultimately leverage this knowledge to develop novel compounds with important therapeutic properties. An alternative route for the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a significant pharmaceutical compound, has been explored, highlighting the industrial relevance of this hydrazine derivative. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 89187-46-2 | bldpharm.com |

| Molecular Formula | C7H9ClN2 | bldpharm.com |

| Molecular Weight | 156.62 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVNHBXCQUDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384144 | |

| Record name | 2-CHLORO-6-METHYLPHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89187-46-2 | |

| Record name | 2-CHLORO-6-METHYLPHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Methylphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The core reactivity of (2-Chloro-6-methylphenyl)hydrazine stems from the lone pairs of electrons on its two nitrogen atoms, rendering the terminal amino group a potent nucleophile. This inherent nucleophilicity drives its participation in a wide array of chemical transformations, most notably with electrophilic carbon centers. The electronic and steric effects of the 2-chloro and 6-methyl substituents on the phenyl ring subtly modulate this reactivity. The electron-withdrawing nature of the chlorine atom ortho to the hydrazine group can decrease the nucleophilicity of the nitrogen atom attached to the ring, while the ortho-methyl group introduces steric hindrance that can influence the approach of reactants.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with carbonyl compounds. This reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-nitrogen double bonds.

This compound readily reacts with a broad range of aldehydes and ketones to form the corresponding (2-Chloro-6-methylphenyl)hydrazones. researchgate.net This condensation reaction is typically carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl carbon. The general transformation can be represented as follows:

Reaction of this compound with an aldehyde or ketone.

The reaction is versatile, accommodating a wide variety of functional groups on the carbonyl-containing reactant. The resulting hydrazones are often stable, crystalline solids, a property that facilitates their purification and characterization. researchgate.net

Table 1: Representative Condensation Reactions of Substituted Hydrazines

| Hydrazine Reactant | Carbonyl Reactant | Product |

| This compound | Benzaldehyde | (E/Z)-1-Benzylidene-2-(2-chloro-6-methylphenyl)hydrazine |

| This compound | Acetone | 1-(2-Chloro-6-methylphenyl)-2-isopropylidenehydrazine |

| This compound | Cyclohexanone | 1-(2-Chloro-6-methylphenyl)-2-cyclohexylidenehydrazine |

This table presents theoretical yet highly probable reactions based on established chemical principles.

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-understood, two-step mechanism:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This initial addition is generally reversible.

Dehydration: The carbinolamine intermediate then undergoes dehydration to form the stable hydrazone. This elimination of a water molecule is the rate-determining step and is typically acid-catalyzed. Protonation of the hydroxyl group in the carbinolamine facilitates its departure as a water molecule, leading to the formation of the C=N double bond.

Cyclization Reactions Initiated by Hydrazone Intermediates

The hydrazones derived from this compound are not merely stable end-products but are also versatile intermediates for the synthesis of various heterocyclic systems. These subsequent transformations are of significant interest in medicinal and materials chemistry.

Pyrazoles: One of the most prominent applications of arylhydrazines is in the Knorr pyrazole (B372694) synthesis and related methodologies. organic-chemistry.orgresearchgate.net The reaction of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, leads to the formation of a pyrazole ring. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. organic-chemistry.orgresearchgate.net

Phthalazinones: Substituted hydrazines are also key building blocks for the synthesis of phthalazinone derivatives. researchgate.net The reaction of this compound with an o-phthalaldehydic acid or a related derivative would lead to the formation of a 2-(2-Chloro-6-methylphenyl)phthalazin-1(2H)-one. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of water to form the bicyclic phthalazinone structure.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Acetylacetone | 1-(2-Chloro-6-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(2-Chloro-6-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| This compound | o-Phthalaldehydic acid | 2-(2-Chloro-6-methylphenyl)phthalazin-1(2H)-one |

This table illustrates the expected products from the reaction of this compound with common precursors for heterocyclic synthesis.

When this compound reacts with an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomeric pyrazoles can occur. The regioselectivity of this cyclocondensation is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

The initial nucleophilic attack can occur at either of the two carbonyl groups. The relative reactivity of these carbonyl groups is dictated by electronic and steric factors. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. The steric hindrance posed by the ortho-methyl group on the this compound can also play a significant role in directing the initial attack to the less sterically hindered carbonyl group. nih.gov

Furthermore, the pH of the reaction medium can influence which nitrogen atom of the hydrazine acts as the initial nucleophile. Under acidic conditions, the more basic terminal nitrogen is more likely to be protonated, potentially altering the course of the reaction. Careful control of reaction parameters is therefore crucial for achieving high regioselectivity in the synthesis of substituted pyrazoles. nih.gov

Oxidative Transformations

The hydrazine group in this compound is susceptible to oxidation, leading to the formation of new functional groups, most notably the azo group.

The oxidation of hydrazines is a common and effective method for the synthesis of azo compounds, which are valuable in the production of dyes, pigments, and have applications in materials science and photopharmacology. organic-chemistry.orgresearchgate.net The oxidative coupling of this compound would lead to the formation of a symmetrical azo compound, 1,2-bis(2-chloro-6-methylphenyl)diazene.

A variety of oxidizing agents can be employed for this transformation. Metal-free oxidation methods are gaining prominence due to their environmental advantages. organic-chemistry.org For instance, trichloroisocyanuric acid (TCCA) has been shown to be a highly efficient oxidant for the dehydrogenation of hydrazines to azo compounds under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds with high efficiency in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org Other methods include the use of reagents like Selectfluor and Bobbitt's salt. organic-chemistry.org

Additionally, aerobic oxidation catalyzed by copper salts in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) provides an environmentally friendly route to azo compounds from their corresponding hydrazine precursors. uobasrah.edu.iq The synthesis of unsymmetrical azo compounds is also possible through coupling reactions involving diazonium salts. uobasrah.edu.iqnih.gov

Table 1: Examples of Oxidizing Systems for Hydrazine to Azo Compound Conversion

| Oxidizing Agent/System | Conditions | Remarks |

|---|---|---|

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | Metal-free, high efficiency, broad substrate scope. organic-chemistry.orgorganic-chemistry.org |

| Selectfluor | - | Mediates oxidative dehydrogenation via N-fluorination. organic-chemistry.org |

| Bobbitt's salt | Room Temperature | Metal-free, recyclable oxoammonium reagent. organic-chemistry.org |

| CuCl/DMAP/O₂ | Mild Conditions | Environmentally friendly aerobic oxidation. uobasrah.edu.iq |

| Basic alumina (B75360) or KF/alumina | Solvent-free | Green dehydrogenation method. uobasrah.edu.iq |

| Laccase/O₂ | Mild Conditions | Enzymatic oxidative coupling of primary aromatic amines. preprints.org |

This table presents general methods applicable to the oxidation of arylhydrazines.

The oxidation of hydrazines can proceed through different mechanistic pathways depending on the oxidant and reaction conditions.

One proposed mechanism for oxidation by reagents like TCCA involves electrophilic addition and subsequent elimination steps, explicitly excluding radical processes. organic-chemistry.org In contrast, some oxidation processes, particularly those involving metal catalysts, can generate radical intermediates. For example, the oxidative degradation of arylhydrazines can lead to the formation of aryl radicals via an unstable diazene (B1210634) intermediate. acs.org

In the context of enzymatic or biomimetic oxidations, the mechanism can involve the formation of radical cations. For instance, the laccase-catalyzed oxidation of primary aromatic amines to azo compounds is proposed to proceed through an amino cation radical, which then deprotonates to a neutral amino radical. Dimerization of these radicals leads to the hydrazo intermediate, which is further oxidized to the final azo compound. preprints.org

Studies on the oxidation of hydrazine in aqueous solutions have shown that the reaction rate is significantly influenced by the presence of metal ions like copper and the pH of the solution. dtic.mil The oxidation can even proceed in the absence of oxygen, suggesting complex reaction pathways. dtic.mil Flash photolysis experiments with illuminated chloroplasts have indicated that the oxidation of hydrazine can involve a multi-electron transfer process. nih.gov

Reductive Transformations

The reduction of the hydrazine moiety offers a pathway to other important nitrogen-containing compounds.

This compound can be converted to its corresponding aniline (B41778), 2-chloro-6-methylaniline, through reductive cleavage of the N-N bond. This transformation is a key step in synthetic sequences where the hydrazine group is used as a precursor to an amine.

Various reducing systems are capable of effecting this transformation. Catalytic transfer hydrogenation is a widely used method. For example, an efficient iron/calcium chloride system with hydrazine hydrate (B1144303) as the hydrogen source can be used for the reductive cleavage of azo compounds, which are structurally related to hydrazines, to yield anilines. organic-chemistry.org Similarly, palladium on carbon (Pd/C) in the presence of hydrazine hydrate is a classic and effective reagent for the reduction of various functional groups, including the cleavage of N-N bonds. organic-chemistry.org

Other metal-based systems, such as aluminum powder in the presence of hydrazine hydrate, have also been reported for the reduction of azoarenes to aminoarenes. dergipark.org.tr The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 2: Selected Reagents for the Reduction of Hydrazines/Azo Compounds to Anilines

| Reducing System | Conditions | Remarks |

|---|---|---|

| Fe/CaCl₂ / Hydrazine Hydrate | - | Efficient for reductive cleavage of azo compounds. organic-chemistry.org |

| Pd/C / Hydrazine Hydrate | Refluxing Ethanol (B145695) | Common for reduction of nitro and azo groups. organic-chemistry.orgdergipark.org.tr |

| Aluminum Powder / Hydrazine Hydrate | Refluxing Ethanol | Used for the reduction of azoarenes. dergipark.org.tr |

| HSiCl₃ / Tertiary Amine | - | Metal-free reduction of nitro groups to amines. organic-chemistry.org |

This table presents general methods, some of which are for the reduction of related azo and nitro compounds, that could be adapted for the reductive cleavage of arylhydrazines.

Electrophilic Aromatic Substitution on the Chloromethylphenyl Ring

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing chloro, methyl, and hydrazine groups. However, the powerful activating and ortho-, para-directing nature of the -NHNH₂ group would dominate. For the purpose of this analysis, we will consider the directing effects on the 2-chloro-6-methylphenyl scaffold, assuming the hydrazine group has been transformed or is not the primary directing influence.

In an electrophilic aromatic substitution reaction on a 2-chloro-6-methylphenyl system, the regiochemical outcome is determined by the combined electronic and steric effects of the chloro and methyl groups. youtube.com

Methyl Group (-CH₃): The methyl group is a weakly activating group. minia.edu.egsavemyexams.com It donates electron density to the benzene (B151609) ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The methyl group is an ortho, para-director. minia.edu.egsavemyexams.comuomustansiriyah.edu.iq

Combined Effect: In 2-chloro-6-methyltoluene, both the methyl and chloro groups are ortho, para-directors. The available positions for substitution are C3, C4, and C5.

The methyl group at C1 directs to C2 (occupied by Cl), C4, and C6 (occupied).

The chloro group at C2 directs to C1 (occupied), C3, and C6 (occupied).

Therefore, the directing effects are as follows:

Position C4: This position is para to the methyl group and meta to the chloro group. The activating methyl group strongly favors substitution at this position.

Position C3: This position is meta to the methyl group and ortho to the chloro group. The chloro group directs to this position.

Position C5: This position is meta to both the methyl and chloro groups. Substitution here is generally disfavored.

Considering that activating groups generally have a stronger directing influence than deactivating groups, the primary site of electrophilic attack would be the position most activated by the methyl group. ualberta.ca Thus, substitution at the C4 position is expected to be the major pathway. Substitution at the C3 position would be a minor product. Steric hindrance from the adjacent methyl and chloro groups might also play a role, further disfavoring substitution at the positions ortho to these groups if they were available. youtube.comstackexchange.com

Table 3: Summary of Directing Effects on 2-Chloro-6-methylbenzene

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | C1 | Activating (+I, Hyperconjugation) | ortho, para |

Predicted Outcome of Electrophilic Aromatic Substitution:

Major Product: Substitution at C4 (para to -CH₃, meta to -Cl)

Minor Product: Substitution at C3 (meta to -CH₃, ortho to -Cl)

Negligible Product: Substitution at C5 (meta to both)

Complexation with Metal Centers

The hydrazine moiety of this compound possesses lone pairs of electrons on its nitrogen atoms, making it an effective ligand for coordination with metal ions. Hydrazine and its substituted derivatives form stable complexes with a wide range of transition metals. mtct.ac.intandfonline.comscispace.com The resulting metal complexes often exhibit interesting structural, spectroscopic, and magnetic properties.

The synthesis of metal complexes with hydrazine-derived ligands is typically straightforward. A common method involves reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of metals like Cu(II), Ni(II), Co(II), Fe(III)) in a suitable solvent such as ethanol, methanol (B129727), or DMSO. chemistryjournal.netresearchgate.net The reaction often proceeds at room temperature or with gentle heating. The resulting complexes, which are often colored solids, can be isolated by filtration and purified by washing with appropriate solvents. chemistryjournal.net

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the metal-to-ligand stoichiometry of the complex. chemistryjournal.net

Molar Conductance: Measurements in solvents like DMSO can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are coordinated to the metal or exist as counter-ions. chemistryjournal.net

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A shift in the N-H and N-N stretching vibrations of the hydrazine group upon complexation confirms its coordination to the metal center. tandfonline.com In complexes of hydrazones (formed by condensation of the hydrazine with a carbonyl compound), shifts in the C=N (azomethine) and C-O stretching frequencies indicate coordination through the nitrogen and oxygen atoms. acs.org

Electronic (UV-Vis) Spectroscopy: Gives information about the geometry of the metal center and the electronic transitions within the complex. chemistryjournal.net

Magnetic Susceptibility: Measurements determine the magnetic moment of the complex, which helps in deducing the oxidation state and geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules. chemistryjournal.netscirp.org

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand within the complex. acs.org

Table: Representative Characterization Data for a Hypothetical Metal Complex with a Hydrazone Ligand

| Technique | Observation | Interpretation |

| Elemental Analysis | Matches calculated values for a 1:1 metal:ligand ratio. chemistryjournal.net | Confirms stoichiometry. |

| Molar Conductance | Low value in DMSO. chemistryjournal.net | Non-electrolytic nature, anions are coordinated. |

| IR Spectroscopy | Shift of C=N band to lower frequency; appearance of M-N and M-O bands. acs.org | Coordination via azomethine nitrogen and a donor atom (e.g., phenolic oxygen). |

| Magnetic Moment | Value corresponds to the expected number of unpaired electrons. researchgate.net | Suggests geometry (e.g., octahedral for high-spin Co(II)). |

| UV-Vis Spectroscopy | d-d transition bands observed in the visible region. chemistryjournal.net | Consistent with a specific coordination geometry (e.g., octahedral). |

Hydrazine itself can function as a ligand in two primary ways: as a monodentate ligand, binding through one nitrogen atom, or as a bidentate ligand, bridging two metal centers. tandfonline.comcdnsciencepub.com Substituted hydrazines like this compound are generally expected to behave as monodentate ligands, coordinating through the terminal -NH₂ group, which is typically less sterically hindered and more basic. kombyonyx.com

More versatile coordination chemistry is observed with hydrazones, which are readily synthesized by the condensation of this compound with aldehydes or ketones. mtct.ac.innaturalspublishing.com These hydrazone ligands are highly valuable in coordination chemistry because their denticity can be easily tuned. mtct.ac.in Depending on the carbonyl precursor used, hydrazones can act as bidentate or tridentate ligands. For example, a hydrazone formed from salicylaldehyde (B1680747) can coordinate in a tridentate ONO fashion, involving the phenolic oxygen, the azomethine nitrogen, and the amide oxygen (in its enol form). chemistryjournal.netfayoum.edu.eg The ligand can coordinate as a neutral molecule or, more commonly, as an anion after deprotonation of the N-H and/or O-H protons. mtct.ac.inacs.org This deprotonation increases the electron-donating ability of the ligand and leads to the formation of stable chelate rings with the metal ion. mtct.ac.in

The electronic properties of the (2-Chloro-6-methylphenyl) group influence the donor properties of the hydrazine moiety. The electron-donating methyl group and the electron-withdrawing (by induction) but electron-donating (by resonance) chloro and amino groups collectively modulate the electron density on the coordinating nitrogen atoms, which in turn affects the stability and properties of the resulting metal complexes.

Table: Common Coordination Modes of Hydrazine and Hydrazone Ligands

| Ligand Type | Example Structure | Coordination Mode | Description |

| Hydrazine | M←NH₂-NH₂ | Monodentate | Binds to a single metal center through one nitrogen atom. cdnsciencepub.com |

| Hydrazine | M←NH₂-NH₂→M' | Bidentate (Bridging) | Links two separate metal centers. tandfonline.com |

| Hydrazone | Bidentate (N,N) | Chelation involving the azomethine nitrogen and the amino nitrogen. acs.org | |

| Hydrazone (from salicylaldehyde) | Tridentate (N,N,O) | Chelation using phenolic oxygen, azomethine nitrogen, and amino nitrogen. acs.org |

Applications in Advanced Organic Synthesis and Material Science

Building Block for Diverse Heterocyclic Scaffolds

(2-Chloro-6-methylphenyl)hydrazine is a key starting material for constructing a variety of heterocyclic rings. The hydrazine (B178648) group (-NHNH2) is a potent bis-nucleophile, enabling it to react with dielectrophilic substrates to form stable ring systems.

The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, is one of the most fundamental applications of hydrazine derivatives. The Knorr pyrazole (B372694) synthesis and related methods are widely used, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govhilarispublisher.com In this context, this compound reacts with various β-diketones, β-ketoesters, or α,β-unsaturated ketones to yield 1-(2-chloro-6-methylphenyl)-substituted pyrazoles. nih.govmdpi.com The substitution pattern on the resulting pyrazole is dictated by the structure of the dicarbonyl partner.

Similarly, this hydrazine is instrumental in synthesizing indazoles, which are bicyclic compounds featuring a fused benzene (B151609) and pyrazole ring. A common route involves the reaction of a substituted hydrazine with an ortho-functionalized benzaldehyde, such as a 2-halobenzaldehyde. organic-chemistry.orgresearchgate.net For instance, the condensation of this compound with a suitable aldehyde or ketone followed by intramolecular cyclization yields an N-substituted indazole. lookchem.comorganic-chemistry.org

Table 1: General Reactions for Pyrazole and Indazole Synthesis

| Heterocycle | Starting Materials | General Reaction |

|---|---|---|

| Pyrazole | This compound + 1,3-Diketone | Cyclocondensation |

| Pyrazole | This compound + α,β-Unsaturated Ketone | Michael Addition followed by Cyclization & Oxidation |

| Indazole | This compound + 2-Halobenzaldehyde | Condensation followed by Intramolecular Cyclization |

Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer is commonly synthesized from hydrazine derivatives. The process typically begins with the acylation of this compound with a carboxylic acid or its derivative (like an acyl chloride) to form an N,N'-diacylhydrazine or an N-acylhydrazide. This intermediate is then subjected to dehydrative cyclization, often using reagents like phosphorus oxychloride or sulfuric acid, to furnish the 1,3,4-oxadiazole ring bearing the 2-chloro-6-methylphenyl substituent.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry. Syntheses of these structures can involve building a pyridine (B92270) ring onto a pre-existing pyrazole or forming a pyrazole ring from a substituted pyridine. In many synthetic routes, this compound is used to construct the pyrazole portion of the molecule, thereby installing the N-1-(2-chloro-6-methylphenyl) group. nih.gov This is often achieved by reacting the hydrazine with a functionalized aminopyridine.

Furthermore, these pyrazolo[3,4-b]pyridine scaffolds can be elaborated into more complex molecular hybrids. For example, they can be linked to a triazole ring, another important heterocycle, often via click chemistry, to generate novel compounds with potential biological activities. organic-chemistry.orgorganic-chemistry.org

This compound is a key precursor for the synthesis of complex molecules that incorporate thiazole (B1198619) and pyrimidine (B1678525) rings. A prominent example is its role in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor. In the synthesis of Dasatinib and related compounds, the hydrazine is typically a precursor to the more immediate intermediate, 2-chloro-6-methylaniline. organic-chemistry.orgresearchgate.net The aniline (B41778) is then coupled with a pre-formed thiazole-pyrimidine core, such as 2-bromothiazole-5-carboxamide (B1290241) derivatives, to form the final amide linkage. esmed.org The presence of the 2-chloro-6-methylphenyl moiety is critical for the molecule's biological activity.

Phthalazinone derivatives are bicyclic heterocyclic compounds with applications in medicinal chemistry. Their synthesis can be achieved through the cyclocondensation of a 2-acylbenzoic acid (a keto-acid) with a hydrazine derivative. The reaction of this compound with a suitable 2-acylbenzoic acid in a solvent like ethanol (B145695) leads to the formation of a 2-(2-chloro-6-methylphenyl)phthalazin-1(2H)-one derivative. This reaction provides a direct method to introduce the substituted phenyl group onto the nitrogen atom of the phthalazinone core.

Precursor for Advanced Chemical Intermediates

Beyond its direct use in forming heterocyclic rings, this compound is a valuable precursor for other advanced chemical intermediates. As mentioned, its reduction provides 2-chloro-6-methylaniline, a crucial intermediate in the pharmaceutical industry. organic-chemistry.orgresearchgate.net This aniline is a key component in the synthesis of several targeted therapies, including tyrosine kinase inhibitors. esmed.org The conversion of the hydrazine to the aniline allows for a different set of synthetic transformations, particularly amide bond formations and nucleophilic aromatic substitutions, that are central to building complex drug molecules. The use of hydrazine derivatives as precursors is a common strategy in industrial synthesis. researchgate.net

Table 2: Key Intermediates in the Synthesis of Dasatinib

| Precursor | Intermediate | Final Product Moiety |

|---|---|---|

| This compound | 2-Chloro-6-methylaniline | N-(2-chloro-6-methylphenyl)amide |

| 2-Methyl-4,6-dichloropyrimidine | 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid | Thiazole-pyrimidine core |

Intermediate for Pharmaceutical Synthesis

The (2-chloro-6-methylphenyl) scaffold is a key structural motif found in several modern therapeutic agents. The hydrazine derivative, or its corresponding aniline precursor which can be converted to the hydrazine via diazotization, is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). google.com The hydrazine group is a potent nucleophile and is instrumental in forming heterocyclic rings, a common feature in many drug molecules. elampharma.comderpharmachemica.com

One of the most significant applications of this chemical is in the synthesis of kinase inhibitors used in oncology. For instance, the core structure is integral to the API Dasatinib, a dual Src/Abl kinase inhibitor. nih.gov The synthesis involves coupling the (2-chloro-6-methylphenyl) group with a thiazole-pyrimidine core structure. researchgate.netuni.lu The final compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, has demonstrated potent antitumor activity in preclinical models. nih.gov The precise arrangement of the chloro and methyl substituents on the phenyl ring is often critical for the drug's ability to bind effectively to its target enzymes. nih.gov

Hydrazine derivatives are also employed in the Fischer indole (B1671886) synthesis, a powerful reaction for creating indole rings, which are central to many pharmaceutically active compounds. elampharma.com While direct examples for this compound are specific to proprietary synthesis routes, the general utility of arylhydrazines in creating bioactive heterocycles like pyrazoles, indoles, and triazoles is a foundational principle in medicinal chemistry.

Table 1: Examples of Pharmaceutical Intermediates and Products

| Intermediate/Precursor | Target Pharmaceutical Class | Resulting Compound Example | Reference |

|---|---|---|---|

| (2-Chloro-6-methylphenyl)aniline / hydrazine | Tyrosine Kinase Inhibitors | Dasatinib | google.comnih.gov |

| This compound | Anti-Inflammatory Drugs | Celecoxib (via related intermediates) | eosmedchem.com |

| Arylhydrazines | Anticonvulsants | Phthalazine derivatives | derpharmachemica.com |

Intermediate for Agrochemical Synthesis

The utility of hydrazine derivatives extends into the agricultural sector, where they serve as intermediates for a range of pesticides, including insecticides, herbicides, and fungicides. eosmedchem.comgoogle.comgoogle.com The reactivity of the hydrazine functional group allows for the construction of various heterocyclic compounds that exhibit potent biological activity against agricultural pests. The ability to react with electrophiles is a key step in developing these compounds.

Substituted benzylidene hydrazines, which can be synthesized from this compound, have been investigated for their pesticidal properties. google.com Research has shown that compounds like 2,3,6-trichlorobenzylidene hydrazine are effective as insecticides and miticides. google.com The specific substitution pattern on the aromatic ring significantly influences the type and extent of pesticidal activity. google.com

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized from precursors involving hydrazine chemistry, have shown notable insecticidal activity. researchgate.net The synthesis pathways often involve exploiting the reactivity of hydrazine derivatives to build the core heterocyclic structure responsible for the biological effect. researchgate.net

Table 2: Applications of Hydrazine Derivatives in Agrochemicals

| Hydrazine Derivative Type | Agrochemical Class | Mechanism/Application | Reference |

|---|---|---|---|

| Substituted Benzylidene Hydrazines | Insecticide, Miticide, Herbicide | Acts as a growth inhibitor for various pests and undesirable plants. | google.com |

| General Hydrazine Derivatives | Insecticide | Intermediate for heterocyclic compounds that control pests. | |

| Thiadiazole Precursors | Insecticide | Used to construct thiadiazole rings with activity against insects like the cotton leaf worm. | researchgate.net |

Synthesis of Specialized Dyes and Pigments

Arylhydrazines and their precursor aromatic amines are foundational to the dye industry, particularly in the synthesis of azo dyes. nih.gov Azo dyes, characterized by the –N=N– functional group, constitute the largest class of synthetic colorants used in the textile, printing, and paper industries. nih.govijirset.com The synthesis is typically a two-step process: diazotization of a primary aromatic amine (or a related hydrazine) to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or aniline derivative. nih.govunb.ca

This compound can be used as the precursor for the diazonium salt. The resulting diazonium ion is an electrophile that readily attacks the activated coupling component to form the stable azo linkage, which is a chromophore responsible for the color of the dye. nih.gov The specific substituents on both the diazonium component and the coupling partner determine the final color, which can range across the entire spectrum, including various shades of yellow, red, orange, and blue. unb.ca The chloro and methyl groups on the phenyl ring of the title compound influence the electronic properties of the diazonium salt, thereby modifying the hue and fastness properties of the resulting dye. ijirset.com

Table 3: General Synthesis of Azo Dyes

| Step | Process | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Diazotization | Aryl Amine/Hydrazine, Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl) | Formation of a reactive diazonium salt from the (2-Chloro-6-methylphenyl) precursor at low temperatures (0–5 °C). | nih.govunb.carsc.org |

| 2 | Coupling | Diazonium Salt, Electron-Rich Aromatic Compound (e.g., naphthols, anilines) | Electrophilic aromatic substitution to form the –N=N– azo bond, creating the final dye molecule. | unb.canih.gov |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. Derivatization, or the systematic modification of a lead compound, is the primary tool for conducting these studies. This compound serves as an excellent scaffold for such investigations due to its multiple sites for chemical modification.

The goal of SAR is to optimize the properties of a molecule by identifying which functional groups are essential for activity (the pharmacophore) and which can be altered to improve potency, selectivity, or pharmacokinetic properties. elsevierpure.com For a molecule derived from this compound, key derivatization strategies include:

Modification of the Phenyl Ring: The ortho-methyl and ortho-chloro groups can be moved to other positions or replaced with other substituents (e.g., fluorine, methoxy, trifluoromethyl). This alters the electronic and steric profile of the ring, which can drastically affect how the molecule binds to a biological target like an enzyme or receptor.

Substitution on the Hydrazine Nitrogen: The hydrazine moiety itself can be derivatized. For example, one of the nitrogen atoms can be acylated or alkylated. In SAR studies for adenosine (B11128) receptor agonists, it was found that having at least one hydrogen on a related amide moiety was crucial for high-affinity binding, likely for hydrogen bond donation. elsevierpure.com Similar principles apply to the hydrazine group.

Varying the Coupling Partner: In the synthesis of larger molecules, such as the aforementioned kinase inhibitors or azo dyes, the structure of the reaction partner coupled to the this compound moiety is systematically varied. This allows researchers to explore the chemical space around the core scaffold to find optimal interactions with the target. nih.govrsc.org

These studies allow chemists to build a detailed map of the structural requirements for biological activity, leading to the rational design of more effective and selective drugs and agrochemicals. elsevierpure.com

Table 4: Derivatization Strategies for SAR Studies

| Modification Site | Type of Change | Potential Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Change substituent type (e.g., Cl to F) | Alters electronic effects, influencing binding affinity and selectivity. | |

| Phenyl Ring | Change substituent position (e.g., 6-methyl to 5-methyl) | Modifies steric hindrance and molecular shape, affecting fit into a binding pocket. | |

| Hydrazine Moiety | Alkylation or Acylation | Can enhance or block key hydrogen bonding interactions, impacting potency and efficacy. | elsevierpure.com |

| Coupled Heterocycle | Addition/modification of functional groups | Explores interactions with different regions of the target protein to improve overall activity. | nih.gov |

Advanced Spectroscopic and Computational Investigations

Comprehensive Spectroscopic Characterization

A variety of spectroscopic techniques have been employed to elucidate the structure and properties of (2-Chloro-6-methylphenyl)hydrazine and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. In a related compound, 2-chloro-6-methylaniline, the proton signals for the methyl (CH₃) and amino (NH₂) groups are observed at 2.20 and 4.01 ppm, respectively. The aromatic protons appear in the range of 6.65–7.15 ppm. researchgate.net For the ¹³C NMR spectrum of 2-chloro-6-methylaniline, signals for the aromatic carbons are found between 118.5 and 141.4 ppm. Specifically, the C3, C4, and C5 atoms resonate at 123.7 ppm, 141.4 ppm, and 119.4 ppm, respectively. researchgate.net The seven distinct carbon peaks observed in the ¹³C NMR spectrum are consistent with the molecular symmetry of the molecule. researchgate.net

Detailed ¹H NMR data for a derivative, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, shows a singlet for the methyl group at 2.23 ppm and multiplets for the aromatic protons between 7.22 and 7.38 ppm. amazonaws.com

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives

| Functional Group | Chemical Shift (ppm) |

| Methyl (CH₃) | 2.20 researchgate.net |

| Amino (NH₂) | 4.01 researchgate.net |

| Aromatic (CH) | 6.65-7.15 researchgate.net |

Table 2: ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Chemical Shift (ppm) |

| C3 | 123.7 researchgate.net |

| C4 | 141.4 researchgate.net |

| C5 | 119.4 researchgate.net |

| Aromatic Carbons | 118.5-141.4 researchgate.net |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within the this compound molecule. In a study of the related compound 2-chloro-6-methyl pyridine (B92270), the -CH deformation vibration is observed at 1456 and 1458 cm⁻¹. The -CH₃ in-plane bending vibration is noted at 1371 and 1373 cm⁻¹. researchgate.net The vibrational spectral analysis of similar molecules is often carried out using Fourier-transform Infrared (FT-IR) spectroscopy in the region of 4000–400 cm⁻¹. researchgate.net

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectra (HRMS) are often recorded to determine the precise mass and elemental composition. amazonaws.com The fragmentation pattern of related chloro-substituted aromatic compounds often shows characteristic isotopic peaks for chlorine (³⁵Cl and ³⁷Cl), which appear as a pair of peaks with a 3:1 intensity ratio, separated by two mass units. In the mass spectrum of 2-chloro-2-methylpropane, the molecular ion peaks are very small, indicating that the parent ion fragments easily. docbrown.info A common fragmentation pathway involves the loss of the chlorine radical due to the relative weakness of the C-Cl bond. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. For 2-chloro-6-methylaniline, the ultraviolet absorption spectra, when dissolved in ethanol (B145695), were examined in the range of 200-400 nm. researchgate.net Studies on similar hydrazine (B178648) derivatives show absorption maxima in the UV region, typically between 355-385 nm. researchgate.net The electronic properties and transitions are often further investigated through computational methods.

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. For a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the crystal structure reveals an E configuration about the C=N bond. nih.gov The analysis also details torsion angles and intramolecular contacts, such as N—H⋯Cl interactions. nih.gov Supramolecular features, including face-to-face π–π stacking interactions, are also elucidated through this technique. nih.gov Hirshfeld surface analysis can further quantify the intermolecular interactions, indicating the relative contributions of different contacts to the crystal packing. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental spectroscopic data and providing deeper insights into the molecular properties of this compound and its analogs. These studies can predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, computational investigations on hydrazine derivatives have been used to calculate quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential (MEP). researchgate.net These theoretical calculations help in understanding the reactivity and electronic structure of the molecules. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules. Methods such as Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with basis sets like 6-311G(d,p) or 6-311++G(2d,2p) are used to perform geometry optimization. asianpubs.orgnih.gov This process determines the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal a structure where the phenyl ring is largely planar. The presence of the chloro and methyl groups at positions 2 and 6 induces some steric strain, which may cause slight deviations from perfect planarity. The geometry of the hydrazine moiety (-NH-NH2) attached to the ring is also a key feature. These calculations provide a reliable structural model in the ground state, which is essential for further analysis. nih.gov A comparison between theoretically calculated structures and experimental data, if available from techniques like X-ray crystallography, is crucial for validating the chosen computational level. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-N | ~1.43 Å |

| Bond Length | N-N | ~1.45 Å |

| Bond Length | C-H (methyl) | ~1.09 Å |

| Bond Angle | Cl-C-C | ~119° - 121° |

| Bond Angle | C-N-N | ~117° |

| Bond Angle | H-N-H | ~107° |

Note: These values are representative and would be precisely determined by specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazine (B124118) portion of the molecule, particularly the nitrogen lone pairs. The LUMO, conversely, is likely distributed over the aromatic ring's π* antibonding orbitals. Analysis of the FMOs helps predict the most probable sites for electrophilic and nucleophilic attacks.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

Note: Values are derived from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer, hyperconjugation, and other intramolecular interactions. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into localized natural bond orbitals, which correspond to the familiar Lewis structure elements like lone pairs and bonds. The analysis then reveals delocalization effects as "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. In this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pairs (n) into the antibonding π* orbitals of the phenyl ring (n → π*).

Delocalization of the chlorine lone pair (n) into the antibonding σ* or π* orbitals of the ring.

Hyperconjugative interactions involving the C-H bonds of the methyl group and the aromatic ring.

Table 3: Representative NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(N1) | π*(C2-C3) | High | Lone pair delocalization |

| n(Cl) | σ*(C1-C2) | Moderate | Lone pair delocalization |

| σ(C-H) (methyl) | π*(C5-C6) | Low | Hyperconjugation |

| π(C4-C5) | π*(C2-C3) | Moderate | π-electron delocalization |

Note: NBO labels and E(2) values are illustrative and depend on specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. scienceopen.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. preprints.org

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack. scienceopen.com

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. researchgate.net The electronegative chlorine atom would also create a region of negative potential. Conversely, the hydrogen atoms of the hydrazine group and, to a lesser extent, the hydrogen atoms of the phenyl ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal's electron density. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. nih.gov

On a d_norm map, deep red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. White areas represent contacts approximately at the van der Waals distance, while blue areas show longer contacts. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~30-40% | van der Waals forces |

| Cl···H / H···Cl | ~20-25% | Weak hydrogen bonding/dipolar interactions |

| C···H / H···C | ~10-15% | van der Waals forces |

| C···C | ~5-10% | π-π stacking interactions |

| N···H / H···N | ~5-10% | Hydrogen bonding |

Note: These percentages are typical for similar chloro-substituted organic molecules and serve as a predictive model. nih.govnih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is instrumental in studying the mechanisms of chemical reactions, including decomposition, synthesis, and metabolic pathways. DFT calculations can be used to map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For hydrazine derivatives, a key reaction is decomposition, which can proceed through various pathways such as N-H bond scission or N-N bond cleavage. rsc.org Computational studies can determine the activation energy (the energy barrier from reactant to transition state) for each potential step. The pathway with the lowest activation energy is the most kinetically favorable. rsc.org For instance, studies on hydrazine decomposition on copper surfaces have shown that the presence of surface defects like steps can significantly alter the reaction barriers, promoting higher reactivity compared to flat surfaces. rsc.orgresearchgate.net For this compound, the electronic effects of the chloro and methyl substituents would also influence the energetics of these reaction pathways.

Conformational Analysis and Stereochemical Considerations

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. For this compound, rotation around the C-N and N-N single bonds is possible.

Computational methods can be used to perform a potential energy scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This helps identify the energy minima (stable conformers) and energy maxima (rotational barriers). The hydrazine moiety itself can exist in different conformations, such as gauche and eclipsed forms. researchgate.net The most stable conformer in the ground state is the one with the lowest energy, which is often a result of minimizing steric hindrance and maximizing favorable electronic interactions. The planarity of the phenyl ring and the specific orientation of the hydrazine group relative to the ring are key stereochemical features determined through this analysis. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For (2-Chloro-6-methylphenyl)hydrazine and its derivatives, research is moving towards greener synthetic alternatives that reduce waste, avoid harsh reagents, and improve energy efficiency.

Current synthetic routes often involve multi-step processes that may use toxic reagents and generate significant waste. researchgate.net Future research will likely focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of hydrazine (B178648) derivatives, such as hippuric hydrazones. ajgreenchem.comminarjournal.com Applying this to the synthesis of this compound could offer a more energy-efficient pathway.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with grinding or microwave irradiation, represents a significant step towards greener chemistry. ajgreenchem.commdpi.com This minimizes the use of volatile organic compounds, which are often hazardous and difficult to dispose of.

Water-Based Synthesis: The development of synthetic methods that can be performed in water would be a major advancement. rsc.org Research into aqueous reaction conditions for the synthesis and derivatization of this compound is a promising avenue.

Flow Chemistry: Continuous flow technology offers a safer, more efficient, and scalable alternative to traditional batch processing for synthesizing hydrazine derivatives from alcohols. rsc.org This approach allows for precise control over reaction parameters, leading to higher purity and yields.

Exploration of Novel Catalytic Systems for Hydrazine Transformations

Catalysis is a cornerstone of modern chemistry, and the development of new catalytic systems for hydrazine transformations is an active area of research. For this compound, this could unlock new reaction pathways and applications.

Key areas for exploration include:

Homogeneous and Heterogeneous Catalysis: A wide range of metal catalysts, including those based on palladium, platinum, nickel, ruthenium, and copper, have been used for various hydrazine reactions like reductions and C-N couplings. organic-chemistry.orgdtic.mil Research into recoverable and reusable nanocatalysts, such as Fe3O4 nanoparticles, is particularly promising for developing sustainable processes. researchgate.net

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly approach. Engineered imine reductases (IREDs) have been successfully used for the enantioselective reduction of hydrazones and the synthesis of various hydrazine derivatives. researchgate.netnih.gov Applying biocatalysis to reactions involving this compound could lead to the synthesis of chiral molecules with high purity.

Photocatalysis: Visible-light-mediated reactions provide a powerful tool for organic synthesis. organic-chemistry.org Developing photocatalytic systems for the transformation of this compound could enable new types of reactions under mild conditions.

Mechanistic Elucidation of Underexplored Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new ones. While the general reactivity of phenylhydrazines is known, the specific influence of the ortho-chloro and ortho-methyl substituents in this compound warrants further investigation.

Future mechanistic studies could focus on:

Oxidation Pathways: The oxidation of phenylhydrazines can be a complex process involving multiple intermediates, including radicals and diazonium ions. nih.gov Detailed studies on the oxidation of this compound could reveal how the substituents affect the stability and reactivity of these intermediates.

Reaction with Carbonyls: The reaction of phenylhydrazines with carbonyl compounds to form hydrazones is fundamental. stackexchange.com However, the steric hindrance from the ortho-methyl group in this compound could influence the kinetics and equilibrium of this reaction, which requires more detailed study.

Influence of Substituents: The electronic and steric effects of the chlorine and methyl groups on the reactivity of the hydrazine moiety are not fully understood. Studies have shown that ortho substituents on the phenyl ring can decrease the rate of reaction with oxyhemoglobin. nih.govacs.org A systematic investigation into how these groups affect various reactions would be valuable for predicting and controlling its chemical behavior.

Rational Design of Advanced Functional Materials Based on this compound Scaffolds

Hydrazine derivatives are versatile precursors for a wide range of functional materials. researchgate.net The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of new materials with specific properties.

Potential research directions include:

Biologically Active Compounds: This hydrazine is a known intermediate in the synthesis of kinase inhibitors like Dasatinib. nih.govgoogle.com Further derivatization could lead to new pharmaceutical agents. The N'-phenylhydrazide scaffold, for instance, has shown potential in the development of antifungal agents. nih.gov

Polymers and Coordination Complexes: Hydrazine derivatives can be used to create polymers and as ligands for metal complexes. researchgate.netnih.gov The this compound moiety could be incorporated into polymer backbones or used to synthesize metal complexes with interesting catalytic or optical properties.

Sensors: The reactivity of the hydrazine group can be exploited to develop chemical sensors. For example, hydrazine-appended BODIPY dyes have been used for detecting formaldehyde. nih.gov Similar systems could be designed using the this compound scaffold for detecting specific analytes.

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and materials, modern chemical research is increasingly relying on high-throughput experimentation (HTE) and automation. youtube.comchemrxiv.org

Applying these technologies to this compound research would involve:

Rapid Reaction Screening: HTE allows for the parallel execution of a large number of reactions, making it possible to quickly screen different catalysts, solvents, and reaction conditions to optimize the synthesis of derivatives. youtube.comresearchgate.net

Library Synthesis: Automated systems can be used to rapidly synthesize large libraries of compounds based on the this compound scaffold. youtube.com These libraries can then be screened for biological activity or other desired properties, significantly speeding up the drug discovery and materials development process.

Data-Driven Discovery: HTE generates large datasets that can be used to train machine learning algorithms. This can help in identifying patterns and predicting the outcomes of new reactions, leading to more efficient and targeted research. youtube.comchemrxiv.org

Theoretical Prediction of Novel Reactivity and Molecular Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone.

For this compound, theoretical studies could focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and vibrational frequencies of the molecule and its derivatives. nih.govnih.gov This can help in understanding its reactivity and interpreting spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This can be used to predict the activity of new derivatives of this compound and guide the design of more potent compounds.

Molecular Docking: For the development of new drugs, molecular docking simulations can predict how molecules based on the this compound scaffold will bind to target proteins. nih.gov This allows for the rational design of inhibitors with high affinity and selectivity.

Q & A

Basic: What are the recommended synthetic routes for (2-Chloro-6-methylphenyl)hydrazine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling 2-chloro-6-methylaniline with hydrazine hydrate under acidic or catalytic conditions. Key steps include:

- Cyclocondensation : Use a reflux setup with ethanol/water solvent systems (1:1 v/v) at 80–90°C for 8–12 hours, monitored via TLC .

- Catalytic Optimization : Hydrazine catalysts with [2.2.2]-bicyclic frameworks reduce activation barriers by ~15–20 kJ/mol compared to [2.2.1] analogs, improving reaction efficiency .

- Purification : Recrystallize from ethanol/water mixtures, followed by vacuum drying. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can structural and thermal stability be characterized for this compound?

Methodological Answer:

- Structural Confirmation : Use H/C NMR (DMSO-d6) to identify NH peaks (~4.5–5.5 ppm) and aromatic protons. IR spectroscopy confirms N–H stretching (3250–3350 cm) and C–Cl bonds (750 cm) .

- Thermal Stability : Thermogravimetric analysis (TGA) under N reveals decomposition onset at ~180°C. Differential scanning calorimetry (DSC) identifies exothermic peaks at 200–220°C, correlating with hydrazine moiety degradation .

Basic: What analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- Spectrophotometry : Oxidation with KMnO at pH 2–3 generates a UV-Vis absorption peak at 546 nm (ε = 2192 L·mol·cm) for indirect quantification .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm achieves <2% RSD in precision .

Advanced: How does the electronic structure of this compound influence its catalytic activity in metathesis reactions?

Methodological Answer:

- Computational Insights : Density functional theory (DFT) reveals the Cl substituent lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), enhancing electrophilicity in cycloaddition steps .

- Experimental Validation : Kinetic studies show a 40% increase in cycloreversion rates compared to non-chlorinated derivatives, attributed to reduced steric hindrance and improved charge transfer .

Advanced: What mechanisms govern the thermal decomposition of this compound, and how do they impact safety protocols?

Methodological Answer:

- Pathway Analysis : Decomposition proceeds via N–N bond cleavage (activation energy ~150 kJ/mol), releasing NH and chlorinated aromatics. Secondary reactions generate HCl gas, necessitating inert atmospheres for handling .

- Safety Mitigation : Use TGA-MS to monitor off-gassing. Storage under argon at <0°C reduces autoxidation risks, which are otherwise accelerated by atmospheric O .

Advanced: How can computational modeling predict the reactivity of this compound in Fischer indole synthesis?

Methodological Answer:

- Mechanistic Simulations : Transition state modeling (e.g., Gaussian 16) identifies rate-limiting steps in hydrazone formation. The methyl group steric effects increase activation energy by ~10 kJ/mol versus 2-chlorophenyl analogs .

- Experimental Correlation : Optimize reaction conditions (e.g., 1 M HCl, 100°C) to achieve >85% yield of indole derivatives, validated by H NMR .

Data Contradiction: Why do studies report conflicting stability profiles for hydrazine derivatives under ambient conditions?

Methodological Analysis:

- Environmental Factors : Autoxidation rates vary with humidity; hydrazines degrade faster in humid air (t ~48 hours at 60% RH) versus dry environments (t >1 week) .

- Structural Effects : The chloro-methyl substitution in this compound stabilizes the molecule against hydrolysis compared to phenylhydrazine, as shown in accelerated aging studies .

Application: How is this compound utilized in synthesizing heterocyclic pharmaceuticals?

Methodological Answer:

- Antipyrine Synthesis : React with ethyl acetoacetate in refluxing ethanol (6 hours) to form a pyrazolone intermediate, followed by methylation with dimethyl sulfate (60°C, 2 hours) .

- Indole Derivatives : Condensation with aldehydes/ketones under acidic conditions (e.g., 10% HSO) yields 2-substituted indoles, characterized via X-ray crystallography .

Propulsion Research: What role do hydrazine derivatives play in non-toxic monopropellant systems?

Methodological Answer:

- Performance Metrics : Derivatives like ASCENT propellant offer 50% higher specific impulse than hydrazine, with reduced toxicity. Thermal decomposition catalysts (e.g., iridium/alumina) achieve >95% N selectivity .

- Testing Protocols : Use shock tube experiments to measure decomposition kinetics (10–10 s) and infrared thermography for flame temperature profiling .

Advanced Safety: What analytical strategies detect trace impurities affecting compound toxicity?

Methodological Answer:

- GC-MS Profiling : Detect hydrazine hydrate impurities (<0.1%) using a DB-5 column (30 m × 0.25 mm). Derivatize with benzaldehyde to enhance sensitivity .

- Ecotoxicity Screening : Use Daphnia magna assays (LC < 10 ppm) to evaluate environmental hazards, requiring stringent wastewater neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.